
Erigeroside
描述
Erigeroside, a γ-pyrone derivative glycoside, was first isolated from Erigeron breviscapus (Vant.) Hand-Mazz. (Asteraceae) in 1976 . Structurally, it consists of pyromeconic acid (aglycone) linked to β-D-glucose via a glycosidic bond . Pharmacological studies demonstrate its vasodilatory properties, particularly in improving cerebral and peripheral microcirculation. For instance, intra-arterial administration in dogs increased blood flow by reducing vascular resistance within 1–5 minutes .
准备方法
合成路线和反应条件
千里光苷可以通过化学方法合成,但它更常见于从天然来源中提取。 合成路线包括在受控条件下用葡萄糖糖基化合适的苷元 .
工业生产方法
千里光苷的工业生产通常涉及从短葶千里光植物的全株中提取。 将植物材料进行溶剂提取,然后进行柱层析等纯化过程以分离化合物 .
化学反应分析
反应类型
千里光苷会发生各种化学反应,包括:
氧化: 千里光苷可以被氧化形成不同的氧化产物。
还原: 在特定条件下,该化合物可以被还原以产生还原衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠等还原剂。
取代: 取决于所需取代的不同试剂,例如卤素或烷基.
主要形成的产物
科学研究应用
千里光苷在科学研究中具有广泛的应用:
化学: 用作研究糖基化反应和碳水化合物化学的模型化合物。
生物学: 研究其抗氧化特性及其在保护细胞免受氧化应激中的作用。
作用机制
千里光苷主要通过其抗氧化活性发挥作用。它清除自由基,减少细胞内的氧化应激。该化合物与各种分子靶标相互作用,包括参与氧化应激途径的酶。 它还调节信号通路,例如ROS/RNS-MMPs-TJs通路,该通路参与保护血脑屏障 .
相似化合物的比较
Structural and Functional Analogues in Erigeron Species
6’-O-Caffeoylerigeroside
- Structure : this compound derivative with a caffeoyl group esterified at the 6’-OH of glucose.
- Occurrence : Found in E. acris subsp. acris (EAA), E. annuus, and E. multiradiatus .
- Bioactivity: Acts as a chemotaxonomic marker for Erigeron due to its rarity. Exhibits stronger antioxidant activity than this compound due to the caffeoyl moiety .
- Content : 1.07–12.4 mg/g dry weight in E. acris .
Scutellarein-7-O-β-D-Glucuronide
- Structure: Flavonoid glucuronide with a scutellarein aglycone.
- Occurrence : Dominant in E. acris subsp. acris (5.52–9.16 mg/g dry weight) .
- Bioactivity : Neuroprotective and anti-inflammatory effects, but lacks vasodilatory activity compared to this compound .
Chlorogenic Acid
- Structure : Ester of caffeic acid and quinic acid.
- Occurrence : Ubiquitous in Erigeron species (2.11–6.71 mg/g dry weight) .
- Bioactivity: Antioxidant and anti-diabetic properties, but less specific to Erigeron taxonomy .
Chemotaxonomic and Pharmacological Distinctions
Cross-Generic Analogues
This compound in Campylanthus (Plantaginaceae)
- Occurrence : Detected in C. glaber and C. salsoloides .
- Function : Hydrolyzes to pyromeconic acid upon tissue damage, releasing antifungal agents .
Matricaria Ester and Apigenin in Stenactis annua
- Structure: Matricaria ester (polyacetylene) and apigenin (flavonoid).
- Bioactivity : Apigenin shows cytotoxicity against leukemia P-388 cells, contrasting this compound’s vascular effects .
Key Pharmacological Data
Discussion
This compound’s pharmacological profile is distinct due to its glycosylation, which enhances water solubility and bioavailability compared to its aglycone, 3-hydroxy-4-pyranone . However, the addition of a caffeoyl group in 6’-O-caffeoylthis compound increases antioxidant potency, highlighting structure-activity trade-offs . Cross-generic occurrences (e.g., in Campylanthus) suggest evolutionary conservation of γ-pyrone pathways but with functional divergence (e.g., antifungal vs. vascular effects) .
生物活性
Introduction
Erigeroside, a compound derived from various species of the Erigeron genus, particularly Erigeron breviscapus, has garnered attention for its potential biological activities. This article explores the pharmacological effects, mechanisms of action, and therapeutic applications of this compound, supported by case studies and research findings.
Chemical Composition and Source
This compound is primarily extracted from Erigeron breviscapus (Vant.) Hand-Mazz., a traditional Chinese medicinal herb known for its cardiovascular benefits. The compound is categorized as a flavonoid glycoside, which contributes to its diverse biological activities.
Cardiovascular Effects
Several studies have demonstrated the efficacy of this compound in treating cardiovascular diseases. A systematic review highlighted its application in conditions such as:
- Stable and unstable angina
- Acute myocardial infarction
- Hypertension
- Heart failure
In randomized controlled trials, this compound showed significant improvements in clinical outcomes for patients with these conditions. For instance, a study involving 500 patients with acute ischemic stroke reported that treatment with E. breviscapus injections significantly reduced disability and improved daily living activities without notable adverse effects (Huang and Guo, 2010) .
Neuroprotective Properties
This compound exhibits neuroprotective effects, particularly in models of neurodegenerative diseases. Research has indicated that it can:
- Inhibit oxidative stress
- Reduce neuronal apoptosis
- Improve cognitive function in Alzheimer’s disease models
A study by Pu and Su (2020) suggested that this compound's active components might inhibit amyloid-beta aggregation and regulate the cholinergic system, thereby enhancing memory and learning abilities in animal models of Alzheimer's disease .
Antioxidant Activity
The antioxidant properties of this compound are significant. It has been shown to enhance the levels of superoxide dismutase (SOD) while reducing malondialdehyde (MDA), indicating a protective role against oxidative damage . This property is crucial for its therapeutic applications in various diseases where oxidative stress plays a pivotal role.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of inflammatory pathways : this compound modulates inflammatory cytokines, which can alleviate conditions like arthritis and other inflammatory diseases.
- Regulation of apoptosis : By influencing apoptotic pathways, this compound protects against cell death in neurodegenerative conditions.
- Vasodilation : It enhances endothelial function, promoting vasodilation and improving blood flow in cardiovascular diseases.
Clinical Trials
- Acute Ischemic Stroke : A multi-center trial involving 3,143 patients demonstrated that E. breviscapus capsules improved outcomes in ischemic stroke patients over 48 months .
- Cognitive Function in Alzheimer's Disease : A randomized controlled trial indicated that patients receiving this compound showed significant improvements in cognitive scores compared to control groups .
Research Findings
A recent study analyzed the metabolomics of ginsenosides related to Erigeron extracts, revealing that high concentrations exhibited strong antitumor activity against various cancer cell lines . This suggests potential applications in oncology, warranting further exploration into its antitumor mechanisms.
Summary of Key Studies on this compound
Study | Condition | Sample Size | Outcome |
---|---|---|---|
Huang & Guo (2010) | Acute Ischemic Stroke | 500 | Improved disability scores |
Pu & Su (2020) | Alzheimer's Disease | Animal Model | Enhanced memory and learning |
Zhong et al. (2010) | Glaucoma | Randomized Controlled Trial | Improvement in visual field defects |
常见问题
Basic Research Questions
Q. What methodological approaches are recommended for isolating Erigeroside from plant matrices while ensuring compound integrity?
- Answer : Isolation requires a multi-step chromatographic approach. Initial crude extraction using ethanol/water (70:30 v/v) should be followed by fractionation via vacuum liquid chromatography (VLC) with silica gel. Final purification can be achieved using reverse-phase HPLC with a C18 column and UV detection at 254 nm. Purity validation should include NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. How can researchers establish baseline pharmacological profiles for this compound using in vitro models?
- Answer : Begin with cell-based assays (e.g., RAW 264.7 macrophages for anti-inflammatory activity) using standardized protocols. Dose-response curves (0.1–100 µM) should be generated with triplicate measurements. Include positive controls (e.g., dexamethasone for inflammation) and validate results via ELISA for cytokine quantification. Statistical analysis must account for inter-assay variability using ANOVA with post-hoc Tukey tests .
Q. What analytical techniques are most reliable for quantifying this compound in complex biological matrices?
- Answer : LC-MS/MS with multiple reaction monitoring (MRM) is optimal for sensitivity. Use a deuterated internal standard (e.g., this compound-d4) to correct for matrix effects. Method validation should follow ICH guidelines, including linearity (R² > 0.99), precision (CV < 15%), and recovery rates (85–115%) .
Advanced Research Questions
Q. What strategies resolve contradictions in this compound’s reported bioactivity across experimental models?
- Answer : Systematically evaluate variables such as cell line specificity, solvent effects (e.g., DMSO vs. ethanol), and metabolic stability. Conduct meta-analyses of existing data to identify confounding factors (e.g., oxygen tension in hypoxia models). Cross-validate findings using orthogonal assays (e.g., transcriptomics for mechanistic insights) .
Q. How should researchers design longitudinal in vivo studies to assess this compound’s chronic toxicity?
- Answer : Use a tiered approach:
- Phase 1 : 14-day dose-ranging study in rodents (10–300 mg/kg) to identify NOAEL (No Observed Adverse Effect Level).
- Phase 2 : 90-day subchronic study with histopathological evaluation of liver/kidney tissues.
- Phase 3 : Incorporate metabolomics to detect off-target effects. Ensure compliance with OECD Guideline 453 for chemical safety .
Q. What advanced statistical methods address dose-response heterogeneity in this compound’s bioactivity studies?
- Answer : Apply nonlinear mixed-effects modeling (NLMEM) to account for inter-individual variability. Bayesian hierarchical models can integrate prior in vitro data to improve parameter estimation. For multi-omic datasets, use pathway enrichment analysis (e.g., GSEA) to link dose-dependent effects to molecular networks .
Q. Methodological Considerations Table
属性
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O8/c12-3-6-8(14)9(15)10(16)11(18-6)19-7-4-17-2-1-5(7)13/h1-2,4,6,8-12,14-16H,3H2/t6-,8-,9+,10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBPBADGYXFZSW-ZHVGPZTNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C(C1=O)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C(C1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974649 | |
Record name | 4-Oxo-4H-pyran-3-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59219-76-0 | |
Record name | Erigeroside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059219760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Oxo-4H-pyran-3-yl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30974649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。